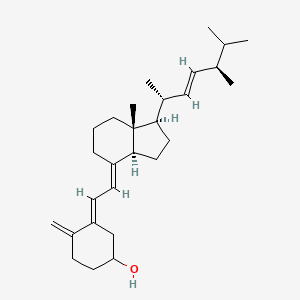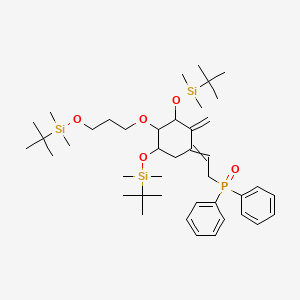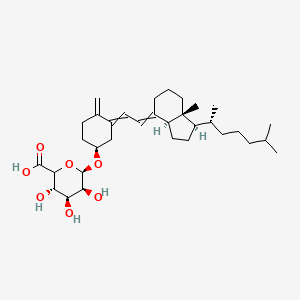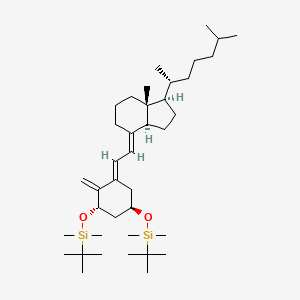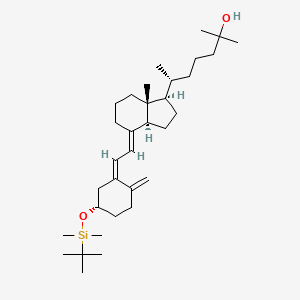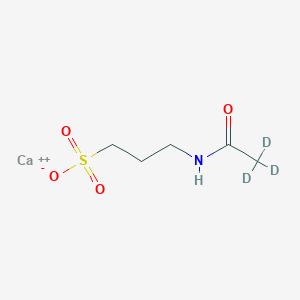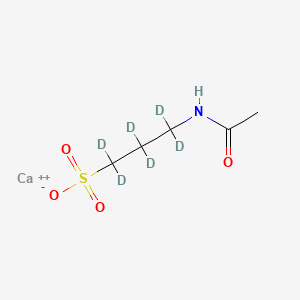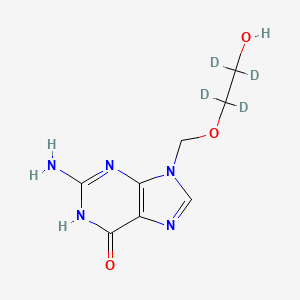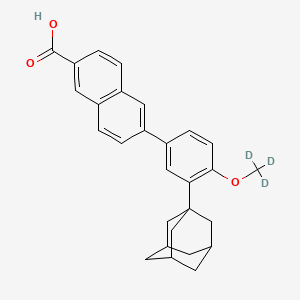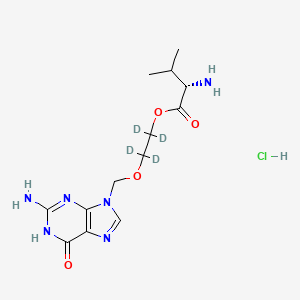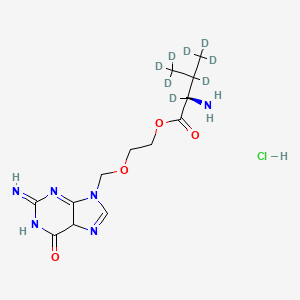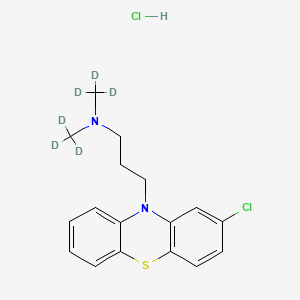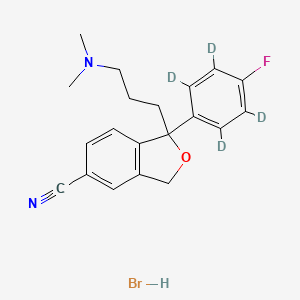
Metronidazole-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Metronidazole-d3 is a deuterated form of metronidazole, a nitroimidazole antibiotic commonly used to treat anaerobic bacterial and protozoal infections. The deuterium atoms in this compound replace the hydrogen atoms, making it useful in pharmacokinetic studies due to its stability and distinguishable mass spectrometric profile.
Preparation Methods
Synthetic Routes and Reaction Conditions: Metronidazole-d3 can be synthesized by the deuteration of metronidazole. The process involves the exchange of hydrogen atoms with deuterium atoms using deuterated reagents. One common method is the reaction of metronidazole with deuterated water (D2O) under acidic or basic conditions to facilitate the exchange.
Industrial Production Methods: Industrial production of this compound involves large-scale deuteration processes. These processes typically use deuterated solvents and catalysts to achieve high yields and purity. The reaction conditions are optimized to ensure complete deuteration while maintaining the structural integrity of the compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the nitro group is reduced to form various metabolites.
Reduction: The nitro group in this compound can be reduced to an amino group under anaerobic conditions, which is crucial for its antimicrobial activity.
Substitution: this compound can participate in nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc in acetic acid are used.
Substitution: Nucleophiles like thiols and amines can be used under basic conditions.
Major Products Formed:
Oxidation: Metabolites such as hydroxylamine and nitroso derivatives.
Reduction: Amino derivatives of this compound.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
Metronidazole-d3 is widely used in scientific research due to its unique properties:
Pharmacokinetic Studies: Its deuterated form allows for precise tracking in metabolic studies using mass spectrometry.
Biological Research: Used to study the metabolism and mechanism of action of metronidazole in biological systems.
Medical Research: Helps in understanding the drug’s distribution, absorption, and excretion in the body.
Industrial Applications: Employed in the development of new antibiotics and in the study of drug resistance mechanisms.
Mechanism of Action
Metronidazole-d3 exerts its antimicrobial effects through the production of free radicals. Under anaerobic conditions, the nitro group of this compound is reduced, leading to the formation of reactive intermediates. These intermediates interact with the DNA of microorganisms, causing strand breakage and inhibition of nucleic acid synthesis, ultimately leading to cell death.
Comparison with Similar Compounds
Tinidazole: Another nitroimidazole with similar antimicrobial properties.
Secnidazole: Used for similar infections but has a longer half-life.
Ornidazole: Known for its effectiveness against protozoal infections.
Uniqueness of Metronidazole-d3:
Deuterium Labeling: The presence of deuterium atoms makes this compound more stable and allows for detailed pharmacokinetic studies.
Mass Spectrometric Profile: The deuterated form provides a distinct mass spectrometric signature, aiding in precise detection and quantification in biological samples.
This compound stands out due to its enhanced stability and utility in research, making it a valuable tool in the study of antimicrobial agents and their mechanisms.
Properties
CAS No. |
83413-09-6 |
|---|---|
Molecular Formula |
C6H6N3O3D3 |
Molecular Weight |
174.18 |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Related CAS |
443-48-1 (unlabelled) |
tag |
Metronidazole |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


